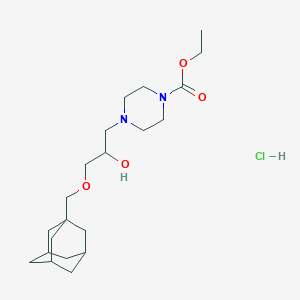
(E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate, also known as CMHMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and agricultural sciences.
Scientific Research Applications
Antimicrobial and Anticancer Applications
Compounds with thiosemicarbazide, azomethines, and thiazolidinones structures, similar to parts of the target compound, have been synthesized and evaluated for their in vitro growth inhibiting activity against various microbes. For instance, synthesized azomethines and thiazolidinones have shown promising results in inhibiting the growth of several microbes and have been screened for antitubercular activity against Mycobacterium tuberculosis H37Rv. Additionally, selected compounds from these groups have undergone in vitro anticancer screening, aiming at identifying agents with cell type specificity using batteries of cell lines derived from human solid tumors (Hirpara, Parekh, & Parekh, 2003).
Antioxidant Capacity
Derivatives of eugenol, which shares a methoxyphenyl group with the target compound, have been evaluated for their toxicity and antioxidant capacity. The study demonstrated that certain eugenol derivatives exhibit higher antioxidant capacity and lower toxicity, suggesting their potential use in pharmaceutical, cosmetic, and food industries (Hidalgo et al., 2009).
Synthetic Applications in Organic Chemistry
The structural motif of (E)-4-((2-carbamothioylhydrazono)methyl)-2-methoxyphenyl 2-(allylthio)acetate is relevant to the synthesis of complex organic molecules. For example, reactions involving methoxyphenols and related structures have been utilized in the synthesis of indole and quinoline derivatives, showcasing the utility of such compounds in constructing pharmacologically relevant structures (Quideau et al., 2001).
properties
IUPAC Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] 2-prop-2-enylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-3-6-22-9-13(18)20-11-5-4-10(7-12(11)19-2)8-16-17-14(15)21/h3-5,7-8H,1,6,9H2,2H3,(H3,15,17,21)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGMWUBUDOBPTQ-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)N)OC(=O)CSCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=S)N)OC(=O)CSCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2661488.png)


![3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2661491.png)

![6-Azaspiro[3.4]octan-2-ol](/img/structure/B2661495.png)

![(1R,4S,7R,8S)-7-[(2E,4E)-hexa-2,4-dienoyl]-3-hydroxy-8-[(2S)-3-hydroxy-2,4-dimethyl-5-oxo-2,5-dihydrofuran-2-yl]-5-[(2E,4E)-1-hydroxyhexa-2,4-dien-1-ylidene]-1,3-dimethylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B2661498.png)
![(Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2661499.png)
![Morpholino[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone](/img/structure/B2661501.png)


![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/no-structure.png)
